1-[4-Amino-2-(4-ethoxyanilino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one
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Overview
Description
1-[4-Amino-2-(4-ethoxyanilino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one is a complex organic compound that features a thiazole ring, an ethoxyaniline group, and a dimethylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Amino-2-(4-ethoxyanilino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone The ethoxyaniline group can be introduced via a nucleophilic substitution reaction
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Amino-2-(4-ethoxyanilino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
1-[4-Amino-2-(4-ethoxyanilino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-Amino-2-(4-ethoxyanilino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The ethoxyaniline group may enhance the compound’s binding affinity to its targets, while the dimethylpropanone moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
- 1-(2-(4-ethoxyanilino)-4-methyl-1,3-thiazol-5-yl)ethanone
- 2-(4-ethoxyanilino)-1-(4-methylphenyl)ethanone
Uniqueness: 1-[4-Amino-2-(4-ethoxyanilino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1-[4-amino-2-(4-ethoxyanilino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-5-21-11-8-6-10(7-9-11)18-15-19-14(17)12(22-15)13(20)16(2,3)4/h6-9H,5,17H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTLVPZBYSDTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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